molecular formula C13H18BrN3O3 B6800936 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea

1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea

Cat. No.: B6800936
M. Wt: 344.20 g/mol
InChI Key: LBWPQIDRWVSAFZ-MNOVXSKESA-N
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Description

1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Methylation: Addition of a methyl group to the pyridine ring.

    Oxidation: Formation of the oxo group on the pyridine ring.

    Urea Formation: Reaction of the pyridine derivative with an appropriate isocyanate to form the urea linkage.

    Cyclization: Formation of the oxolane ring through cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the pyridine ring or the ethyloxolane moiety.

    Reduction: Reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions at the bromine atom.

    Hydrolysis: Breakdown of the urea linkage under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

    Acids/Bases: Hydrochloric acid, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound might be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

In medicinal chemistry, derivatives of urea are often explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, such as polymers or as intermediates in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea
  • 1-(5-fluoro-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea
  • 1-(5-iodo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea

Uniqueness

The uniqueness of 1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea lies in its specific substitution pattern and the presence of both a bromine atom and an oxolane ring

Properties

IUPAC Name

1-(5-bromo-1-methyl-6-oxopyridin-3-yl)-3-[(2S,3R)-2-ethyloxolan-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3/c1-3-11-10(4-5-20-11)16-13(19)15-8-6-9(14)12(18)17(2)7-8/h6-7,10-11H,3-5H2,1-2H3,(H2,15,16,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWPQIDRWVSAFZ-MNOVXSKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)NC(=O)NC2=CN(C(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)NC(=O)NC2=CN(C(=O)C(=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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